NAMPT Inhibitory Activity of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Versus NAMPT Inhibitor Benchmarks
No direct head-to-head comparison data are publicly available for this compound against any specific NAMPT inhibitor benchmark. The compound's NAMPT inhibitory potency and selectivity profile have not been reported in peer-reviewed literature or authoritative public databases as of the search date. Claims of NAMPT inhibition for related 6-substituted nicotinamides exist in the Genentech inhibitor series, but the exact sec-butyl analog is not among the disclosed compounds with quantitative IC50 data [1].
| Evidence Dimension | NAMPT inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 68 (Genentech NAMPT inhibitor series): potent cellular NAMPT inhibition; closest analogs in same patent family show NAMPT IC50 range of 1-50 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human NAMPT biochemical assay |
Why This Matters
Without quantitative NAMPT IC50 data for this specific compound, procurement for NAMPT-targeted research requires pilot testing, as potency cannot be inferred from structurally related inhibitors.
- [1] Zak, M., Yuen, P.W., Liu, X., et al. (2016). Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry, 59(18), 8345-8368. DOI: 10.1021/acs.jmedchem.6b00697. View Source
